molecular formula C26H23N5 B11209778 N,N-dibenzyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N,N-dibenzyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11209778
M. Wt: 405.5 g/mol
InChI Key: MFUYVMPPKYYMIY-UHFFFAOYSA-N
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Description

N,N-dibenzyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to introduce the dibenzyl groups. Finally, the pyrazole derivative undergoes cyclization with formamide to yield the desired pyrazolo[3,4-d]pyrimidine structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydro-pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: N,N-dibenzyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazolo[3,4-d]pyrimidine core can mimic natural substrates or inhibitors, leading to the desired biological effect. The benzyl groups may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Uniqueness: N,N-dibenzyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the specific positioning of the methyl group on the phenyl ring. This structural variation can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C26H23N5

Molecular Weight

405.5 g/mol

IUPAC Name

N,N-dibenzyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C26H23N5/c1-20-9-8-14-23(15-20)31-26-24(16-29-31)25(27-19-28-26)30(17-21-10-4-2-5-11-21)18-22-12-6-3-7-13-22/h2-16,19H,17-18H2,1H3

InChI Key

MFUYVMPPKYYMIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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